
Ranitidine-d6
Overview
Description
Ranitidine-d6 is a deuterated form of ranitidine, a histamine H2 receptor antagonist. It is primarily used as an internal standard in the quantification of ranitidine by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). Ranitidine itself is widely known for its use in treating conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ranitidine-d6 involves the incorporation of deuterium atoms into the ranitidine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to use deuterated methylamine in the reaction with the appropriate intermediates to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents in controlled reaction conditions to ensure the incorporation of deuterium atoms. The final product is then purified and characterized to confirm its isotopic purity and chemical structure .
Chemical Reactions Analysis
Types of Reactions
Ranitidine-d6, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: Ranitidine can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert ranitidine to its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the nitro group or the furan ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of ranitidine can yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Ranitidine-d6 is primarily used as an internal standard in analytical chemistry for the quantification of ranitidine in various samples. Its applications extend to:
Chemistry: Used in the development and validation of analytical methods for ranitidine quantification.
Biology: Employed in pharmacokinetic studies to monitor the concentration of ranitidine in biological samples.
Medicine: Utilized in clinical research to study the pharmacodynamics and pharmacokinetics of ranitidine.
Industry: Applied in quality control processes to ensure the accuracy and precision of ranitidine measurements in pharmaceutical formulations .
Mechanism of Action
Ranitidine-d6, being an isotopically labeled form of ranitidine, shares the same mechanism of action as ranitidine. It acts as a competitive, reversible inhibitor of histamine at the histamine H2 receptors found in gastric parietal cells. This inhibition leads to decreased gastric acid secretion and gastric volume, thereby reducing the hydrogen ion concentration in the stomach .
Comparison with Similar Compounds
Similar Compounds
Ranitidine-d6 can be compared with other histamine H2 receptor antagonists, such as:
- Cimetidine
- Famotidine
- Nizatidine
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which makes it an ideal internal standard for analytical methods. This isotopic labeling provides enhanced accuracy and precision in the quantification of ranitidine, making it a valuable tool in scientific research and industrial applications .
Biological Activity
Ranitidine-d6, a deuterated form of ranitidine, is a histamine H2-receptor antagonist primarily used to reduce gastric acid secretion. This compound has garnered attention due to its pharmacological properties and implications in various biological activities. This article explores the biological activity of this compound, including its pharmacodynamics, metabolism, potential therapeutic effects, and associated risks.
Pharmacodynamics
This compound functions by selectively inhibiting the H2 receptors on gastric parietal cells, leading to decreased gastric acid secretion. This mechanism is crucial for treating conditions such as:
- Duodenal ulcers
- Gastric ulcers
- Gastroesophageal reflux disease (GERD)
- Zollinger-Ellison syndrome
The drug's action typically results in symptomatic relief within 60 minutes, with effects lasting between 4 to 10 hours post-administration .
Metabolism and Pharmacokinetics
This compound is rapidly absorbed with peak plasma concentrations occurring within 1 to 3 hours after administration. The bioavailability ranges from 50% to 60%, influenced by hepatic metabolism. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Volume of Distribution | Approximately 1.4 L/kg |
Plasma Protein Binding | ~15% |
Elimination Half-Life | 2.5 - 3 hours |
Renal Clearance | ~410 mL/min |
The major metabolite is N-oxide, constituting less than 4% of the administered dose .
Biological Activity and Therapeutic Implications
Research indicates that this compound may have protective roles in various conditions beyond its primary use as an acid reducer. Some studies suggest potential benefits in cancer treatment contexts:
- Breast Cancer : Experimental data indicate that H2-receptor antagonists like ranitidine could have a protective effect against breast cancer, although clinical relevance remains uncertain .
- Gastric Carcinoids : Long-term ranitidine treatment in rats led to hypergastrinemia and increased gastric ECL cell hyperplasia, raising concerns about the potential for carcinoid tumor development .
Case Studies and Clinical Findings
A nationwide cohort study in South Korea involving 7,502 patients investigated the risks associated with N-Nitrosodimethylamine (NDMA)-contaminated ranitidine. Results indicated that switching from ranitidine to alternative medications was common among patients due to safety concerns related to NDMA exposure .
Safety and Adverse Effects
While this compound is generally well-tolerated, it is essential to consider potential adverse effects:
Q & A
Basic Research Questions
Q. How is Ranitidine-d6 structurally identified and distinguished from its non-deuterated counterpart in experimental settings?
Methodological Answer: Structural identification requires nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For deuterated compounds like this compound, the isotopic pattern in HRMS (e.g., +6 mass units) confirms deuterium incorporation. NMR analysis focuses on the absence of proton signals in deuterated positions (e.g., methyl groups replaced by CD3). Cross-referencing with synthetic protocols and spectral databases ensures accuracy .
Q. What are the validated synthetic routes for this compound, and how do researchers ensure isotopic purity?
Methodological Answer: Synthesis typically involves substituting hydrogen with deuterium at specific positions using deuterated reagents (e.g., D2O, CD3I). Isotopic purity (>98%) is verified via liquid chromatography-mass spectrometry (LC-MS) and isotopic ratio analysis. Researchers must document reaction conditions (temperature, solvent, catalyst) and characterize intermediates at each step to avoid isotopic scrambling .
Q. How can researchers assess the stability of this compound under varying storage conditions for longitudinal studies?
Methodological Answer: Accelerated stability studies under controlled humidity, temperature, and light exposure are conducted. LC-MS or gas chromatography (GC) quantifies degradation products, while deuterium retention is monitored via isotopic abundance analysis. Stability-indicating methods (e.g., forced degradation studies) validate assay specificity .
Advanced Research Questions
Q. What analytical strategies resolve contradictory data in this compound pharmacokinetic studies, such as inconsistent deuterium retention rates?
Methodological Answer: Contradictions may arise from matrix effects or isotopic exchange. Researchers should:
- Validate extraction protocols to minimize deuterium loss (e.g., avoiding acidic conditions).
- Use internal standards (e.g., Ranitidine-d9) to correct for matrix interference.
- Perform kinetic studies to model deuterium exchange rates under physiological conditions. Peer-reviewed replication and meta-analysis of cross-study data are critical .
Q. How do non-targeted screening methodologies detect this compound in complex biological matrices, and what are their limitations?
Methodological Answer: High-resolution mass spectrometry (HRMS) coupled with trend analysis (e.g., Spearman’s rank correlation) identifies emerging contaminants. For this compound, isotopic clusters and retention time alignment reduce false positives. Limitations include signal suppression in lipid-rich matrices and low sensitivity at trace concentrations. Data-independent acquisition (DIA) modes improve reproducibility .
Q. What statistical approaches are recommended for analyzing time-dependent trends in this compound environmental persistence studies?
Methodological Answer: Non-parametric tests like Spearman’s ρ assess monotonic trends in longitudinal data. For example, a ρ value of 0.76–0.98 indicates strong correlation in time-series analyses. Researchers must account for autocorrelation and use bootstrapping to estimate confidence intervals. Mixed-effects models adjust for inter-sample variability .
Q. How can researchers optimize deuterium incorporation efficiency in this compound synthesis to minimize batch-to-batch variability?
Methodological Answer: Design of experiments (DoE) identifies critical factors (e.g., reagent stoichiometry, reaction time). Response surface methodology (RSM) models optimal conditions. Batch variability is mitigated via real-time process analytical technology (PAT), such as in-situ FTIR monitoring of deuterium exchange .
Q. Methodological Frameworks
Q. What criteria ensure a research question on this compound aligns with FINER (Feasible, Interesting, Novel, Ethical, Relevant) principles?
Methodological Answer:
- Feasible: Ensure access to deuterated precursors and analytical infrastructure.
- Novel: Address gaps, such as metabolic pathways of deuterated drugs.
- Ethical: Comply with synthetic compound safety guidelines.
- Relevant: Link to broader goals, e.g., improving stable isotope-labeled standards (SILs) for bioanalytics .
Q. How should literature reviews for this compound studies address conflicting findings on its metabolic stability?
Methodological Answer: Systematically categorize studies by methodology (e.g., in vitro vs. in vivo models). Use tools like PRISMA for meta-analysis and subgroup analysis to identify methodological disparities (e.g., cell lines used, detection limits). Highlight consensus areas, such as hepatic metabolism pathways, and propose validation experiments .
Q. Tables for Key Data
Parameter | Analytical Method | Typical Value | Reference |
---|---|---|---|
Isotopic Purity | HRMS | >98% | |
Deuterium Retention (pH 7.4) | LC-MS/MS with isotopic tracing | 95% over 24 hours | |
Detection Limit (serum) | HRMS (DIA mode) | 0.1 ng/mL |
Properties
IUPAC Name |
(E)-1-N'-[2-[[5-[[bis(trideuteriomethyl)amino]methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3S/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3/h4-5,9,14-15H,6-8,10H2,1-3H3/b13-9+/i2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXUWOKSQNHOCA-RUESZMOGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=CC=C(O1)CSCCN/C(=C/[N+](=O)[O-])/NC)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.